molecular formula C7H7ClN2O2 B1297790 Ethyl 5-chloropyrazine-2-carboxylate CAS No. 54013-04-6

Ethyl 5-chloropyrazine-2-carboxylate

Cat. No.: B1297790
CAS No.: 54013-04-6
M. Wt: 186.59 g/mol
InChI Key: CFKGDFQQELWOHA-UHFFFAOYSA-N
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Description

Ethyl 5-chloropyrazine-2-carboxylate (CAS: 54013-04-6) is a pyrazine derivative featuring a chlorine substituent at the 5-position and an ethoxycarbonyl group at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antitubercular agents and heterocyclic amides . Its reactivity stems from the electron-withdrawing chlorine and ester groups, enabling nucleophilic substitution and cross-coupling reactions. For instance, it undergoes Suzuki-Miyaura couplings with boronic acids to generate biphenyl derivatives , and its ester group can be hydrolyzed or trans-esterified to yield analogs with varying biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloropyrazine-2-carboxylate can be synthesized through the free-radical alkoxycarbonylation of protonated pi-deficient hetarenes. This method involves the use of ethyl pyruvate and chloropyrazine in a two-phase solvent system to suppress polysubstitution . The reaction is carried out at low temperatures, typically between -10°C and 0°C, with the addition of hydrogen peroxide and concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

  • **Reduction Reactions

Biological Activity

Ethyl 5-chloropyrazine-2-carboxylate (C8H8ClN2O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies, structure-activity relationships (SAR), and detailed research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and an ethyl ester at the carboxylic acid position. The synthesis of this compound is typically achieved through the reaction of 5-chloropyrazine-2-carboxylic acid with ethanol, resulting in the formation of the ethyl ester and hydrochloric acid as a byproduct:

5 Chloropyrazine 2 carboxylic Acid+EthanolEthyl 5 Chloropyrazine 2 Carboxylate+HCl\text{5 Chloropyrazine 2 carboxylic Acid}+\text{Ethanol}\rightarrow \text{Ethyl 5 Chloropyrazine 2 Carboxylate}+\text{HCl}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic pathways essential for bacterial growth.

In a study evaluating its efficacy against Mycobacterium tuberculosis, derivatives of this compound showed promising results, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL against resistant strains .

Case Study: Antimycobacterial Activity

In vitro studies conducted by Cynamon et al. demonstrated that several derivatives of pyrazine-2-carboxamides exhibited potent antimycobacterial activity. The study specifically highlighted the effectiveness of compounds with structural modifications that enhanced their binding affinity to bacterial targets. For instance, compounds with varying alkylamino chains showed significant activity against M. tuberculosis H37Rv, with some exhibiting low cytotoxicity in human liver cell lines (HepG2) .

Herbicidal Activity

Beyond its antimicrobial properties, this compound has also been investigated for potential herbicidal activity. Preliminary studies suggest that it may target specific sites in plant metabolic pathways, leading to growth inhibition in certain weed species. However, further research is required to fully elucidate its efficacy and mechanisms in herbicidal applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis of various derivatives reveals notable differences in biological activity profiles based on substituent variations:

Compound NameStructure FeaturesUnique Properties
Ethyl 3-chloropyrazine-2-carboxylateChlorine at position 3Exhibits different biological activity profiles
Mthis compoundMethyl group instead of ethylDifferent solubility and reactivity characteristics
Propyl 5-chloropyrazine-2-carboxylatePropyl group instead of ethylPotentially altered pharmacokinetics

The specific chlorine substitution pattern and the ethoxy group are critical for conferring distinct biological activities compared to its analogs.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloropyrazine-2-carboxylate is being studied for its potential biological activities, particularly:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 1.95 to 31.25 µg/mL against multidrug-resistant strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit various cancer cell lines by modulating enzyme activity involved in cellular metabolism. The exact mechanisms are still under investigation but involve interactions with critical molecular targets.

Agricultural Science

The compound is also explored for its potential use in developing agricultural chemicals. Its unique structure may enhance the efficacy of pesticides or herbicides, contributing to improved crop protection strategies.

Materials Science

In materials science, this compound is investigated for its role in developing fluorescent materials and conducting polymers. Its properties make it a suitable candidate for creating advanced materials with specific electronic characteristics.

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Notes
AntimicrobialMycobacterium tuberculosis1.95 - 31.25Effective against multidrug-resistant strains
AnticancerVarious cancer cell linesTBDMechanism involves enzyme modulation
Enzyme InhibitionMycobacterial enoyl-ACP reductaseTBDPotential target for drug development

Case Studies and Research Findings

  • In Vitro Antimycobacterial Evaluation :
    A study evaluated several derivatives of this compound for their antimycobacterial activity. Compounds with halogen substitutions were identified as particularly effective against Mtb, highlighting the importance of structural modifications for enhancing biological activity.
  • Anticancer Studies :
    Research focused on the anticancer potential of this compound demonstrated promising results in inhibiting the growth of cancer cell lines. Selectivity towards cancer cells versus normal cells suggests a favorable therapeutic index for further development.
  • Enzyme Interaction Studies :
    Molecular docking studies revealed that derivatives of this compound could bind to target enzymes, leading to significant inhibitory effects on bacterial growth pathways. This highlights the compound's potential as a lead structure in drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-chloropyrazine-2-carboxylate, and what key intermediates are involved?

this compound is synthesized via nucleophilic substitution and condensation reactions. A common method involves reacting mthis compound with hydrazine hydrate to form hydrazide intermediates, followed by esterification with ethyl chloroacetate under reflux in absolute ethanol. Critical intermediates include the hydrazide derivative and the final recrystallized product . Alternative routes may use anhydrous sodium acetate as a base to facilitate ester formation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • X-ray crystallography : Determines crystal lattice parameters (e.g., monoclinic systems) and confirms stereochemistry .
  • <sup>1</sup>H NMR spectroscopy : Identifies proton environments, such as methylene (-CH2) and ester (-COOEt) groups.
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N ratios .
  • High-performance liquid chromatography (HPLC) : Assesses purity and detects byproducts .

Q. How can researchers optimize reaction conditions to improve yield in esterification steps?

Optimization strategies include:

  • Temperature control : Refluxing ethanol (78°C) ensures efficient esterification without decomposition .
  • Catalyst selection : Anhydrous sodium acetate enhances nucleophilic attack in ester formation .
  • Solvent purity : Absolute ethanol minimizes side reactions like hydrolysis .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected peaks or shifts) require:

  • Multi-technique validation : Cross-check with X-ray diffraction or mass spectrometry .
  • Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and electronic transitions to align with experimental data .
  • Batch reproducibility tests : Identify inconsistencies in reaction conditions (e.g., solvent traces, humidity) .

Q. How do structural modifications to the ester group influence antimycobacterial activity?

Structure-activity relationship (SAR) studies show:

  • Lipophilic substituents : Tert-butyl or 2-methyldecyl esters enhance activity against Mycobacterium tuberculosis by improving membrane permeability and serum stability .
  • Electron-withdrawing groups : Chlorine at the pyrazine ring increases electrophilicity, enhancing target binding .
  • Hydrolysis resistance : Stable esters (e.g., tetradecyl) maintain potency in vivo by delaying metabolic degradation .

Q. What computational tools are used to predict the binding mechanisms of this compound derivatives?

  • Molecular docking : Simulates interactions with mycobacterial targets (e.g., fatty acid synthase II) using software like AutoDock Vina .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over time .
  • Pharmacophore modeling : Identifies critical functional groups for activity .

Q. Methodological Challenges & Solutions

Q. How to address low yields in large-scale syntheses of this compound?

  • Scale-up adjustments : Use continuous flow reactors to maintain temperature uniformity .
  • Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline spectroscopy .

Q. What strategies validate the purity of this compound in drug discovery pipelines?

  • Tandem LC-MS : Combines separation with mass detection to identify impurities .
  • Stability studies : Expose the compound to accelerated degradation conditions (e.g., heat, light) and profile degradation products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

Compound Ester Group Key Properties/Applications Reference(s)
Ethyl 5-chloropyrazine-2-carboxylate Ethyl Intermediate for antitubercular agents; used in Suzuki couplings .
Mthis compound Methyl Higher reactivity in nucleophilic substitutions (e.g., methoxylation: 81% yield with NaOMe) .
tert-Butyl 5-chloropyrazine-2-carboxylate tert-Butyl 100-fold greater antitubercular activity than pyrazinamide (PZA); enhanced serum stability .
2-Methyldecyl 5-chloropyrazine-2-carboxylate Long-chain alkyl Lipophilic prodrug with 900–1000x improved plasma stability vs. PZA .

Key Observations :

  • The methyl ester exhibits faster reaction kinetics in nucleophilic substitutions due to lower steric hindrance .
  • tert-Butyl and long-chain esters improve pharmacokinetics (e.g., bioavailability, stability) but require additional synthetic steps .

Substituent Position and Functional Group Modifications

Compound Substituent Position/Group Key Differences Reference(s)
Ethyl 6-chloropyrazine-2-carboxylate Chlorine at 6-position Reduced steric hindrance at 5-position; potential for altered regioselectivity in reactions .
Ethyl 5-methoxypyrazine-2-carboxylate Methoxy at 5-position Electron-donating methoxy group reduces electrophilicity, limiting cross-coupling efficiency .
Ethyl 5-aminopyrazine-2-carboxylate Amino at 5-position Enhanced hydrogen-bonding capacity; useful in designing kinase inhibitors or metal ligands .

Key Observations :

  • Chlorine position (5 vs. 6) influences steric and electronic effects, impacting reactivity in coupling reactions .
  • Amino or methoxy groups alter electronic properties, affecting applications in drug design .

Heterocyclic Core Modifications

Compound Core Structure Applications Reference(s)
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo-pyrimidine Building block for kinase inhibitors; distinct pharmacokinetics vs. pyrazine analogs .
Ethyl 4-oxo-piperidine-3-carboxylate Piperidine Intermediate for CNS-targeting drugs; lacks pyrazine’s aromatic conjugation .

Key Observations :

  • Pyrazolo-pyrimidine derivatives exhibit divergent biological targets compared to pyrazines due to fused ring systems .
  • Non-aromatic cores (e.g., piperidine) lack the conjugation necessary for interactions with DNA or enzymes .

Properties

IUPAC Name

ethyl 5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGDFQQELWOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332763
Record name ethyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54013-04-6
Record name ethyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloropyrazine-2-carboxylate
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